
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate: is a complex organic compound with the molecular formula C24H18O6 . This compound consists of a benzene ring substituted with carbonyl and acetate groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate typically involves the reaction of benzene-1,2-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalyst: Common catalysts include sulfuric acid or phosphoric acid to facilitate the esterification process.
Solvent: Anhydrous conditions are preferred, and solvents like dichloromethane or toluene are often used.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction parameters and improved safety.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Produces benzene-1,2-dicarboxylic acid derivatives.
Reduction: Yields benzene-1,2-diylbis(methanol) derivatives.
Substitution: Forms various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate involves its interaction with molecular targets through its carbonyl and acetate groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-dicarboxylic acid: Similar structure but lacks the acetate groups.
Benzene-1,2-diylbis(methanol): Similar backbone but with hydroxyl groups instead of carbonyl and acetate groups.
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate: Unique due to its specific substitution pattern and functional groups.
Propriétés
Numéro CAS |
6315-42-0 |
|---|---|
Formule moléculaire |
C24H18O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[4-[2-(4-acetyloxybenzoyl)benzoyl]phenyl] acetate |
InChI |
InChI=1S/C24H18O6/c1-15(25)29-19-11-7-17(8-12-19)23(27)21-5-3-4-6-22(21)24(28)18-9-13-20(14-10-18)30-16(2)26/h3-14H,1-2H3 |
Clé InChI |
OIBKIJXSOQELOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


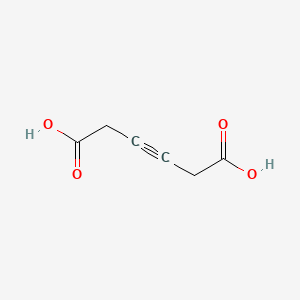
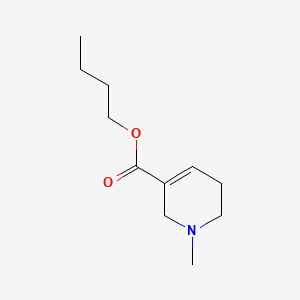

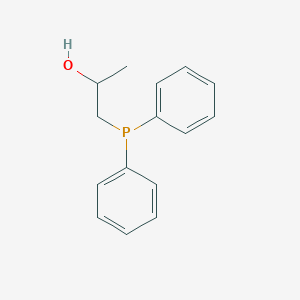
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
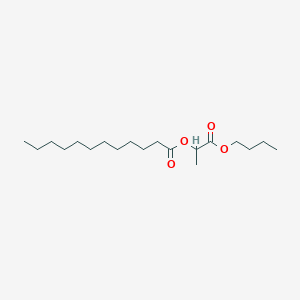
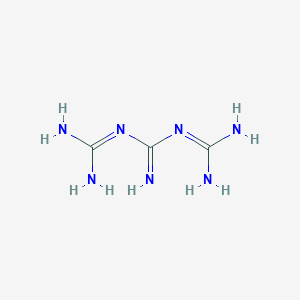
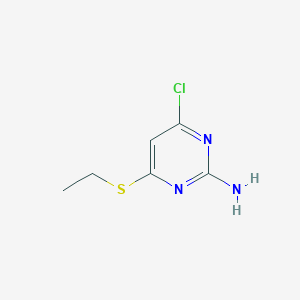
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)
